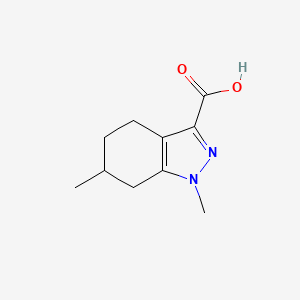![molecular formula C18H28N2 B13187639 1-Benzyl-4-[(2,2-dimethylcyclopropyl)methyl]-1,4-diazepane](/img/structure/B13187639.png)
1-Benzyl-4-[(2,2-dimethylcyclopropyl)methyl]-1,4-diazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-4-[(2,2-dimethylcyclopropyl)methyl]-1,4-diazepane is a synthetic organic compound with the molecular formula C₁₈H₂₈N₂. This compound features a diazepane ring, which is a seven-membered ring containing two nitrogen atoms. The presence of a benzyl group and a dimethylcyclopropylmethyl group attached to the diazepane ring makes this compound unique and potentially useful in various scientific and industrial applications.
Vorbereitungsmethoden
The synthesis of 1-Benzyl-4-[(2,2-dimethylcyclopropyl)methyl]-1,4-diazepane typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving appropriate diamines and dihalides under basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides and the diazepane intermediate.
Attachment of the Dimethylcyclopropylmethyl Group: The final step involves the addition of the dimethylcyclopropylmethyl group through a Grignard reaction or other suitable organometallic coupling reactions.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of catalysts and specific reaction conditions to enhance efficiency.
Analyse Chemischer Reaktionen
1-Benzyl-4-[(2,2-dimethylcyclopropyl)methyl]-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, nickel), and specific temperature and pressure conditions to optimize the reaction outcomes.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-4-[(2,2-dimethylcyclopropyl)methyl]-1,4-diazepane has several scientific research applications, including:
Chemistry: The compound can be used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may serve as a ligand in biochemical studies to investigate receptor-ligand interactions and enzyme inhibition.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-Benzyl-4-[(2,2-dimethylcyclopropyl)methyl]-1,4-diazepane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The diazepane ring can mimic natural substrates or inhibitors, leading to modulation of biological pathways. The benzyl and dimethylcyclopropylmethyl groups can enhance binding affinity and specificity to the target molecules.
Vergleich Mit ähnlichen Verbindungen
1-Benzyl-4-[(2,2-dimethylcyclopropyl)methyl]-1,4-diazepane can be compared with other diazepane derivatives and compounds containing similar structural motifs. Some similar compounds include:
1-Benzyl-4-methyl-1,4-diazepane: Lacks the dimethylcyclopropylmethyl group, which may result in different biological activity and chemical reactivity.
1-Benzyl-4-(cyclopropylmethyl)-1,4-diazepane: Contains a cyclopropylmethyl group instead of a dimethylcyclopropylmethyl group, potentially affecting its binding properties and stability.
1-Benzyl-4-(2,2-dimethylpropyl)-1,4-diazepane: Features a dimethylpropyl group, which may influence its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C18H28N2 |
|---|---|
Molekulargewicht |
272.4 g/mol |
IUPAC-Name |
1-benzyl-4-[(2,2-dimethylcyclopropyl)methyl]-1,4-diazepane |
InChI |
InChI=1S/C18H28N2/c1-18(2)13-17(18)15-20-10-6-9-19(11-12-20)14-16-7-4-3-5-8-16/h3-5,7-8,17H,6,9-15H2,1-2H3 |
InChI-Schlüssel |
WFPILDZYOINVRW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC1CN2CCCN(CC2)CC3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


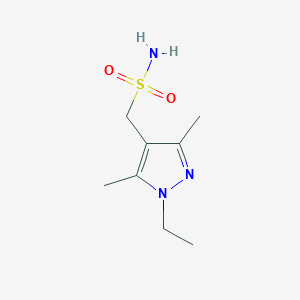
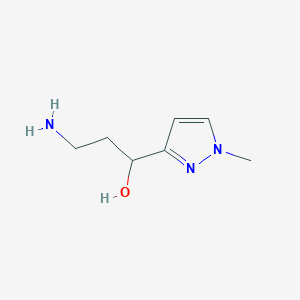

![1-{[4-(Trifluoromethyl)phenyl]imino}-1lambda6-thiolan-1-one](/img/structure/B13187584.png)
![N-[2-(Piperidin-3-yl)ethyl]cyclohexanesulfonamide](/img/structure/B13187599.png)
![tert-Butyl 3-amino-2,2-dimethyl-3-[4-(propan-2-yl)phenyl]propanoate](/img/structure/B13187601.png)
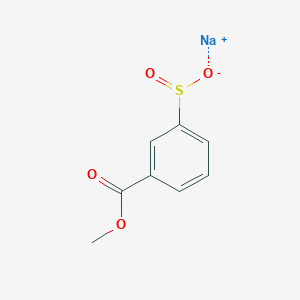
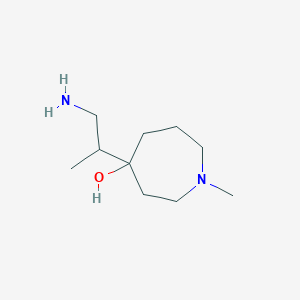
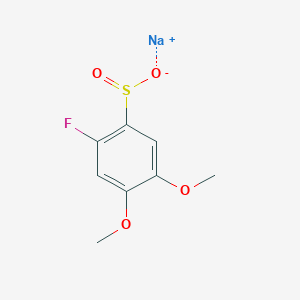
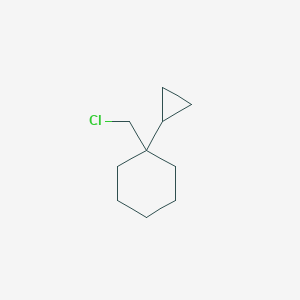


![{3-[3-(3-fluorophenyl)-1H-pyrazol-5-yl]propyl}(methyl)amine dihydrochloride](/img/structure/B13187629.png)
